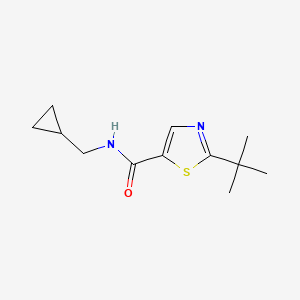![molecular formula C20H23N3O4 B7531730 N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531730.png)
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as FEPP and has shown promise in various areas of research due to its unique chemical structure and properties.
Wirkmechanismus
FEPP acts as a selective agonist for certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. This compound has been shown to modulate the release of certain neurotransmitters, including dopamine and serotonin, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
FEPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of various signaling pathways. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
FEPP has several advantages as a tool for scientific research, including its high affinity for certain receptors in the brain and its ability to modulate neurotransmitter release. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, FEPP has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on FEPP, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing FEPP and other compounds with similar properties. Finally, future research could explore the use of FEPP as a tool for studying the molecular mechanisms of various neurological disorders.
Synthesemethoden
FEPP can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with ethylenediamine to form the intermediate compound, which is then reacted with 2-phenylacetyl chloride to form the final product. The synthesis of FEPP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
FEPP has been studied extensively for its potential use in scientific research, particularly in the areas of neuroscience and pharmacology. This compound has been shown to have a high affinity for certain receptors in the brain, making it a valuable tool for studying the mechanisms of various neurological disorders.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18(14-15-6-2-1-3-7-15)23-12-4-8-16(23)19(25)21-10-11-22-20(26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFCJGYCRCZTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[1-[4-(trifluoromethoxy)phenyl]ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531650.png)

![N-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531669.png)

![N-methyl-1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidine-4-carboxamide](/img/structure/B7531702.png)
![N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
![(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone](/img/structure/B7531707.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![4-[(2-cyclohexylacetyl)amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7531726.png)
![[3-(5-Bromo-2,3-dihydroindol-1-yl)-3-oxopropyl]urea](/img/structure/B7531734.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)